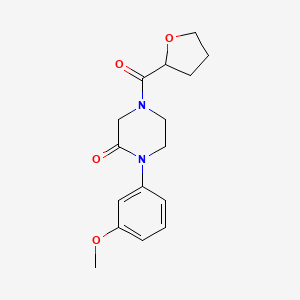![molecular formula C19H27N5O2 B6048066 N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-(2-propan-2-ylimidazol-1-yl)propanamide](/img/structure/B6048066.png)
N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-(2-propan-2-ylimidazol-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-(2-propan-2-ylimidazol-1-yl)propanamide is a complex organic compound that features a morpholine ring, a pyridine ring, and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-(2-propan-2-ylimidazol-1-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the morpholine and pyridine intermediates, followed by their coupling with the imidazole derivative. Common reagents used in these reactions include bases like sodium hydride (NaH) and solvents such as dimethylformamide (DMF). The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated synthesis using flow chemistry techniques. This allows for precise control over reaction parameters and scalability. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-(2-propan-2-ylimidazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and imidazole rings, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-(2-propan-2-ylimidazol-1-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Mecanismo De Acción
The mechanism of action of N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-(2-propan-2-ylimidazol-1-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
Comparación Con Compuestos Similares
Similar Compounds
(2-Morpholin-4-yl-2-pyridin-2-ylethyl)amine: Shares the morpholine and pyridine rings but lacks the imidazole ring.
N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl]ethanamine trihydrochloride: Contains pyridine rings but differs in the overall structure and functional groups.
Uniqueness
N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-(2-propan-2-ylimidazol-1-yl)propanamide is unique due to its combination of morpholine, pyridine, and imidazole rings, which confer distinct chemical properties and biological activities. This unique structure allows for versatile applications in various scientific fields.
Propiedades
IUPAC Name |
N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-(2-propan-2-ylimidazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2/c1-14(2)17-21-7-8-24(17)15(3)19(25)22-13-16-5-4-6-20-18(16)23-9-11-26-12-10-23/h4-8,14-15H,9-13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBAQMQHXKEROL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1C(C)C(=O)NCC2=C(N=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3S)-3-[[5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]amino]azepan-2-one](/img/structure/B6047983.png)
![ETHYL 2-[4-(2-BENZYL-2H-1,2,3,4-TETRAZOL-5-YL)PHENOXY]ACETATE](/img/structure/B6047992.png)
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-1-(2-morpholin-4-ylethyl)-6-oxopiperidine-3-carboxamide](/img/structure/B6047999.png)
![4-(2,3-dihydro-1H-inden-2-ylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone](/img/structure/B6048003.png)
![N-(4-SULFAMOYLPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B6048011.png)
![8-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE](/img/structure/B6048018.png)
![ethyl {10-[(4-methyl-1-piperazinyl)acetyl]-10H-phenothiazin-2-yl}carbamate dihydrochloride](/img/structure/B6048020.png)
![1-[4-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone](/img/structure/B6048024.png)
![N~2~-(5-chloro-2-methylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6048032.png)
![5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B6048042.png)
![2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-NITROPHENYL)ACETAMIDE](/img/structure/B6048050.png)
![N-({1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B6048053.png)
![3-{[1-(2-fluorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]carbonyl}-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B6048061.png)

